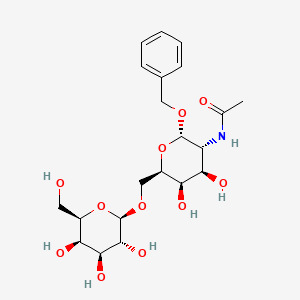

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the sugar moiety, followed by the introduction of the benzyl group. The acetamido group is then introduced through acetylation. The final step involves the glycosylation reaction to attach the galactopyranosyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the sugar moiety.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C21H31NO11

- Molecular Weight : 473.5 g/mol

- IUPAC Name : N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide

The compound is characterized by a benzyl group linked to a galactosamine and galactose moiety, which contributes to its biological activity.

Glycoscience Research

Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is utilized in studying glycoproteins and glycosylation processes. Its structure allows researchers to investigate the role of specific sugar moieties in biological systems.

Case Study: O-Glycosylation Inhibition

Research has shown that BAGN serves as an effective inhibitor of O-glycosylation. In vitro studies indicated that treatment with BAGN increased the percentage of HIV-infected cells significantly compared to untreated controls. Specifically, it enhanced the replication rates of HIV by altering the glycosylation patterns on viral proteins, suggesting its utility in virology research focused on HIV dynamics .

Virology

BAGN has been extensively studied for its effects on viral replication mechanisms. Its role as an O-glycosylation inhibitor makes it a valuable tool for understanding how glycosylation affects virus infectivity and replication.

Data Table: Effects of BAGN on HIV Replication

| Parameter | Control (No BAGN) | BAGN Treatment (2 mM) | Fold Increase |

|---|---|---|---|

| Percentage of HIV-infected cells | 1% | 7.6% | 7.6 |

| Intracellular p24 protein | 100% | 130% | 1.3 |

| Secreted viral particles | 100% | 7400% | 74 |

These findings indicate that BAGN significantly enhances HIV replication metrics when used in cell cultures .

Biochemical Research

In biochemical assays, BAGN is employed to understand the interactions between carbohydrates and proteins. It can serve as a model compound to analyze the effects of glycan structures on protein functions.

Example Application

Research involving the synthesis of oligosaccharides often incorporates BAGN to study how different sugar linkages influence biological activity and stability of glycoproteins .

Therapeutic Development

Given its ability to modulate glycosylation processes, BAGN holds potential for therapeutic applications. By inhibiting specific glycosylation pathways, it may be possible to develop treatments for diseases where aberrant glycosylation plays a role.

Wirkmechanismus

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

- 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose

- Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-glucopyranoside

Uniqueness

Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and functional groups, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic applications .

Biologische Aktivität

Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside (BAGN) is a glycosylated compound that has garnered interest in the fields of glycobiology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BAGN, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BAGN is classified as a glycoside, specifically an amine sugar derivative. Its molecular formula is C21H31NO11 with a molecular weight of approximately 473.47 g/mol. The structure features a benzyl group attached to a 2-acetamido-2-deoxy galactose moiety, which is further glycosylated at the 6-position with a beta-D-galactopyranosyl unit.

Mechanisms of Biological Activity

- Inhibition of O-Glycosylation : BAGN has been shown to inhibit O-glycosylation processes in various cell lines. This inhibition can alter cellular glycoprotein profiles, impacting cell signaling pathways and immune responses. Specifically, BAGN acts as a competitive inhibitor of β1,3-galactosyltransferase, which is crucial for the elongation of O-glycan chains .

- Effects on HIV Replication : Research indicates that BAGN can significantly enhance HIV infectivity and replication rates in vitro. In studies involving PHA-blast target cells, pretreatment with BAGN resulted in a substantial increase in the percentage of HIV-infected cells (up to 30-fold) and viral particle production (74-fold). These findings suggest that BAGN may modulate host cell responses to viral infection by altering glycosylation patterns .

- Impact on Immune Cell Activation : BAGN treatment has been associated with changes in surface marker expression on T cells. Specifically, it reduces CD25 and CCR5 expression while increasing HLA-DR expression, indicating a potential role in modulating T cell activation and differentiation .

Research Findings and Case Studies

Potential Therapeutic Applications

- HIV Treatment Strategies : Given its ability to enhance HIV replication in vitro, BAGN could be explored as a tool for studying viral dynamics and developing strategies for controlling latent HIV reservoirs.

- Cancer Immunotherapy : The modulation of immune cell activation markers suggests potential applications in cancer immunotherapy, where altering glycosylation patterns may enhance therapeutic efficacy.

- Glycobiology Research : BAGN serves as an important reagent for studying glycosylation processes in cellular biology, particularly in understanding the role of glycans in disease mechanisms.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWSWORSAKFGER-HKPIRTJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.